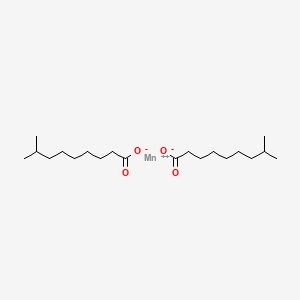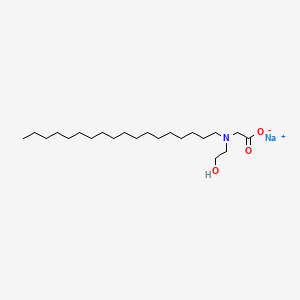
4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination of 2-(4-iodophenyl)-1,3-benzoxazole followed by amination. The reaction conditions often require the use of bromine or brominating agents, solvents like dichloromethane, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be substituted with other groups like alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted benzoxazoles.
科学的研究の応用
4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, affecting their function. The benzoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4,6-dichloro-2-(4-iodophenyl)-1,3-benzoxazol-5-amine
- 4,6-dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine
- 4,6-dibromo-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
Uniqueness
4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and potential biological activity. This combination of halogens is less common and can lead to unique interactions with molecular targets compared to similar compounds with different halogen substitutions.
特性
分子式 |
C13H7Br2IN2O |
|---|---|
分子量 |
493.92 g/mol |
IUPAC名 |
4,6-dibromo-2-(4-iodophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Br2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-1-3-7(16)4-2-6/h1-5H,17H2 |
InChIキー |
UHYURVDYFCRNSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)

![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)





![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)

